molecular formula C12H16N2O2 B1595292 N-(4-nitrobenzyl)cyclopentanamine CAS No. 70000-59-8

N-(4-nitrobenzyl)cyclopentanamine

Cat. No. B1595292
CAS RN: 70000-59-8
M. Wt: 220.27 g/mol
InChI Key: SBJOXANGVLVJFT-UHFFFAOYSA-N
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Description

N-(4-nitrobenzyl)cyclopentanamine is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 g/mol . The IUPAC name for this compound is N-[(4-nitrophenyl)methyl]cyclopentanamine . The compound’s structure can be represented by the canonical SMILES notation: C1CCC(C1)NCC2=CC=C(C=C2)N+[O-] .


Molecular Structure Analysis

The compound has a complex structure with several key features. It includes a cyclopentanamine ring, a benzyl group, and a nitro group . The InChI representation of the molecule is: InChI=1S/C12H16N2O2/c15-14(16)12-7-5-10(6-8-12)9-13-11-3-1-2-4-11/h5-8,11,13H,1-4,9H2 .


Physical And Chemical Properties Analysis

N-(4-nitrobenzyl)cyclopentanamine has several computed properties. It has a molecular weight of 220.27 g/mol . The XLogP3-AA value is 2.4 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has three rotatable bonds . The topological polar surface area is 57.8 Ų , which can affect its ability to permeate cells.

Scientific Research Applications

Pharmaceutical Research

N-(4-nitrobenzyl)cyclopentanamine: is often used in pharmaceutical research due to its potential as a building block for the synthesis of various therapeutic agents. Its structure allows for the introduction of the nitrobenzyl group into other molecules, which can be crucial for the development of drugs with specific pharmacological properties .

properties

IUPAC Name

N-[(4-nitrophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-7-5-10(6-8-12)9-13-11-3-1-2-4-11/h5-8,11,13H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJOXANGVLVJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357868
Record name N-(4-nitrobenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrobenzyl)cyclopentanamine

CAS RN

70000-59-8
Record name N-(4-nitrobenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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